

# A Technical Guide to the Spectroscopic Analysis of Boc-N-methyl-L-valine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-N-methyl-L-valine*

Cat. No.: *B558132*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-N-methyl-L-valine**, a crucial derivative of the amino acid valine utilized in peptide synthesis and pharmaceutical development. Due to the limited availability of published, comprehensive spectral datasets for **Boc-N-methyl-L-valine**, this guide presents the known properties of the target molecule and utilizes the closely related and well-characterized compound, Boc-L-valine, as a reference for typical spectroscopic behavior. This approach provides a robust framework for researchers working with N-methylated amino acids.

## Compound Identification

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (2S)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid[1] |
| Synonyms          | Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine                |
| CAS Number        | 45170-31-8[1][2]  |
| Molecular Formula | C11H21NO4[1][2]   |
| Molecular Weight  | 231.29 g/mol [1]  |

## Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Boc-N-methyl-L-valine**. Where specific data for the N-methylated compound is not available, data for Boc-L-valine is provided as a reference, with clear notation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework.

$^1\text{H}$  NMR Data (Reference: Boc-L-valine in  $\text{CDCl}_3$ )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                 |
|----------------------|--------------|-------------|----------------------------|
| ~10.9                | br s         | 1H          | COOH                       |
| ~5.09                | d            | 1H          | NH                         |
| ~4.27                | dd           | 1H          | $\alpha$ -CH               |
| ~2.20                | m            | 1H          | $\beta$ -CH                |
| 1.45                 | s            | 9H          | $\text{C}(\text{CH}_3)_3$  |
| 1.00                 | d            | 3H          | $\gamma$ -CH <sub>3</sub>  |
| 0.94                 | d            | 3H          | $\gamma'$ -CH <sub>3</sub> |

Note: For **Boc-N-methyl-L-valine**, the NH proton signal would be absent and replaced by a singlet corresponding to the N-CH<sub>3</sub> group, typically in the range of 2.5-3.0 ppm.

$^{13}\text{C}$  NMR Data (Reference: Boc-L-valine)

| Chemical Shift (ppm) | Assignment                       |
|----------------------|----------------------------------|
| ~176                 | COOH                             |
| ~156                 | C=O (Boc)                        |
| ~80                  | C(CH <sub>3</sub> ) <sub>3</sub> |
| ~60                  | α-CH                             |
| ~31                  | β-CH                             |
| ~28                  | C(CH <sub>3</sub> ) <sub>3</sub> |
| ~19                  | γ-CH <sub>3</sub>                |
| ~17                  | γ'-CH <sub>3</sub>               |

Note: For **Boc-N-methyl-L-valine**, the chemical shift of the α-carbon would be expected to shift slightly downfield due to the N-methylation. A peak corresponding to the N-CH<sub>3</sub> carbon would also be present, typically in the range of 30-40 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands expected for **Boc-N-methyl-L-valine**.

### Characteristic IR Absorptions

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Description            |
|--------------------------------|------------------|------------------------|
| 3300-2500                      | O-H              | Carboxylic acid, broad |
| 2975-2850                      | C-H              | Alkane stretch         |
| ~1740                          | C=O              | Carboxylic acid dimer  |
| ~1700                          | C=O              | Urethane (Boc group)   |
| 1470-1450                      | C-H              | Alkane bend            |
| 1390 & 1365                    | C-H              | gem-dimethyl bend      |
| ~1250                          | C-O              | Stretch                |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Expected Mass Spectrometry Data

| m/z      | Ion  | Description   |
|----------|--|---|
| 232.1543 | [M+H] <sup>+</sup>   | Calculated for C <sub>11</sub> H <sub>22</sub> NO <sub>4</sub> <sup>+</sup> |
| 216      | [M-CH <sub>3</sub> ] <sup>+</sup>                              | Loss of a methyl group  |
| 176      | [M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>               | Loss of the tert-butoxy group   |
| 158      | [M-C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> | Loss of the Boc group   |
| 132      | [M-Boc+H] <sup>+</sup>   | Valine-N-methyl fragment  |
| 57       | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>                  | tert-butyl cation   |

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Boc-N-methyl-L-valine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled carbon spectrum.
  - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Mix  $\sim$ 1 mg of the sample with  $\sim$ 100 mg of dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum.

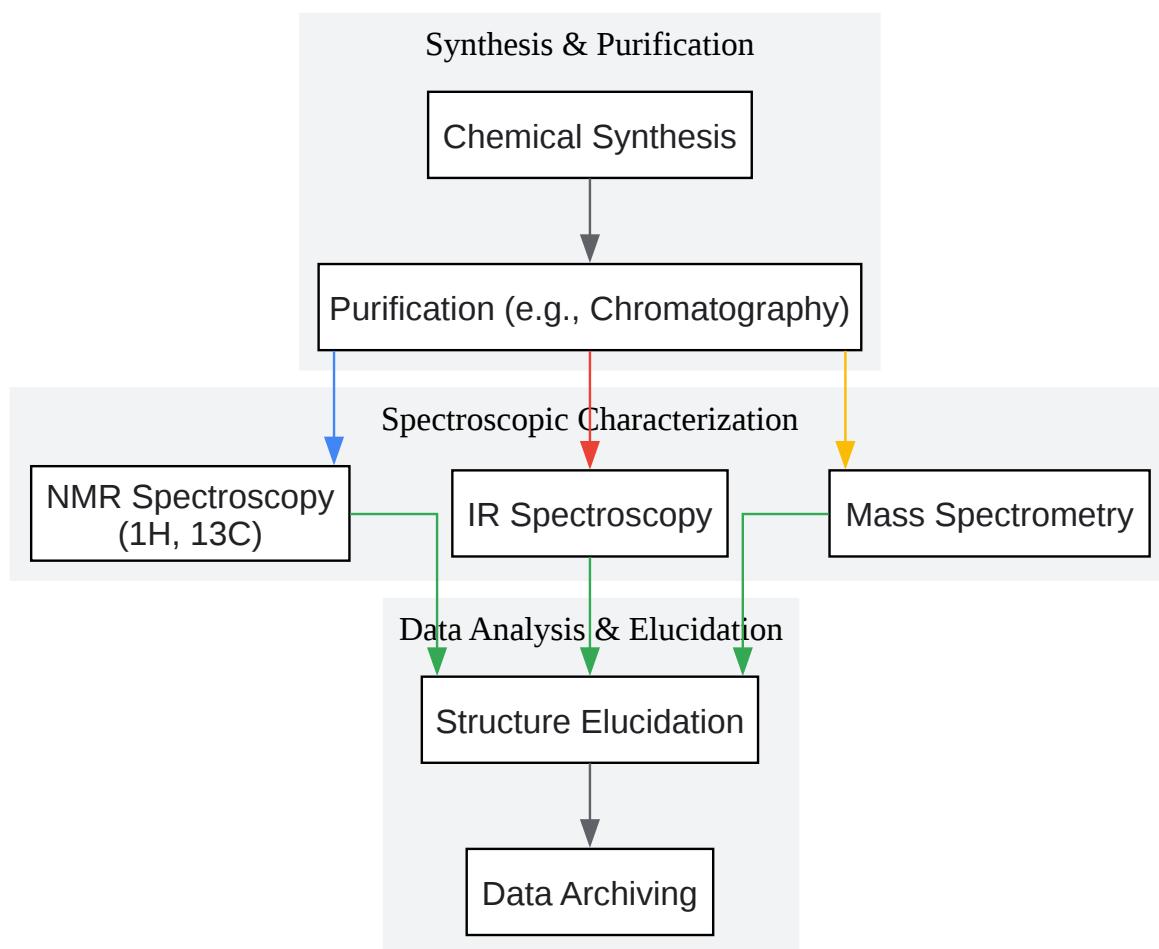
- Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition:
  - Infuse the sample solution into the ion source.
  - Acquire the mass spectrum in positive or negative ion mode.
  - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a protected amino acid like **Boc-N-methyl-L-valine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Boc-N-methyl-L-valine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558132#spectroscopic-data-nmr-ir-ms-for-boc-n-methyl-l-valine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)